molecular formula C11H13N5O B278322 N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide

N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide

Cat. No.: B278322
M. Wt: 231.25 g/mol
InChI Key: FREMSXHGBQQXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry as bioisosteres of carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-ethyl-2H-tetrazole. The process generally includes the following steps:

    Activation of 4-methylbenzoic acid: This can be achieved using reagents like thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with 2-ethyl-2H-tetrazole in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the tetrazole ring or the benzamide moiety, leading to various reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
  • N-(2-ethyl-2H-tetrazol-5-yl)-2-phenylacetamide
  • N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-methylbenzamide moiety can enhance its lipophilicity and bioavailability compared to other tetrazole derivatives.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C11H13N5O/c1-3-16-14-11(13-15-16)12-10(17)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,14,17)

InChI Key

FREMSXHGBQQXIP-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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